molecular formula C19H22N2O4S2 B499907 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE

Cat. No.: B499907
M. Wt: 406.5g/mol
InChI Key: MUQQAMPVUMLYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The benzodioxole and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, while the benzodioxole moiety might interact with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group.

    4-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperazine: Lacks the benzodioxole moiety.

Uniqueness

The combination of the benzodioxole moiety, piperazine ring, and sulfonyl group in 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE makes it unique and potentially useful for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22N2O4S2/c1-26-16-3-5-17(6-4-16)27(22,23)21-10-8-20(9-11-21)13-15-2-7-18-19(12-15)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3

InChI Key

MUQQAMPVUMLYOY-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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